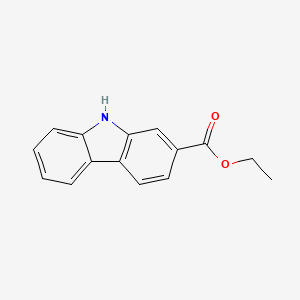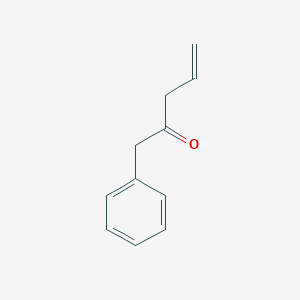
Cyclohexanol, 4-(3-methylbutyl)-
Descripción general
Descripción
Cyclohexanol, 4-(3-methylbutyl)-, also known as 4-(3-methylbutyl)cyclohexan-1-ol, is a chemical compound with the molecular formula C11H22O . It is categorized under fragrance agents . It is not found in nature .
Molecular Structure Analysis
Cyclohexanol, 4-(3-methylbutyl)-, has a molecular weight of 170.292 Da . It contains a total of 34 bonds, including 12 non-H bonds, 3 rotatable bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Aplicaciones Científicas De Investigación
1. Chemical Intermediates and Solvent Applications
Cyclohexanol, characterized by its colorless, viscous liquid form and camphoraceous odor, is primarily used as a chemical intermediate. Additionally, it serves as a stabilizer and homogenizer for soap and detergent emulsions, as well as a solvent for various lacquers, varnishes, resins, dyes, and insecticides (Fisher & VanPeppen, 2000).
2. Chemical Synthesis and Reactions
Cyclohexanol undergoes reactions that are significant in chemical synthesis. For instance, it is involved in the conversion of alcohols to cyclohexenes, as demonstrated in the reaction with thianthrene cation radical perchlorate (Shine & Yueh, 1992). Furthermore, it is utilized in the synthesis of various compounds, such as 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, which has been characterized through spectroscopy and X-ray crystallography (Mantelingu et al., 2007).
3. Binding Sites and Inhibition Studies
Cyclohexanol derivatives, like 2-(4-phenylpiperidino)cyclohexanol (AH5183), are significant in studying binding sites in the brain. AH5183, a potent inhibitor of high-affinity acetylcholine transport into cholinergic vesicles, has been used to identify unique recognition sites in rat brain associated with cholinergic nerve terminals (Marien et al., 1987).
4. Pharmaceutical Intermediate Synthesis
Trans-4-(N-acetylamido)cyclohexanol, another derivative, is an important precursor in synthesizing pharmaceutical intermediates, such as the hydrochloride salt of trans-4-aminocyclohexanol (Jia-jun, 2012).
5. Studies in Organic Chemistry and Catalysis
Cyclohexanol and its derivatives are extensively studied in the field of organic chemistry, particularly in reactions like dehydration and isomerization. These studies provide insights into reaction mechanisms and the effects of substituents on reactivity and product formation, as seen in research on the dehydration of 2-methyl-1-cyclohexanol (Friesen & Schretzman, 2011) and isomerization studies over solid acids and bases (Arata & Tanabe, 1980).
Propiedades
IUPAC Name |
4-(3-methylbutyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(2)3-4-10-5-7-11(12)8-6-10/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRGJHPSMHZLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCC(CC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50889100 | |
| Record name | Cyclohexanol, 4-(3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanol, 4-(3-methylbutyl)- | |
CAS RN |
830322-14-0 | |
| Record name | 4-(3-Methylbutyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=830322-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 4-(3-methylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0830322140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 4-(3-methylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 4-(3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-(3-methylbutyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

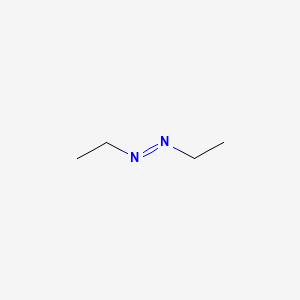
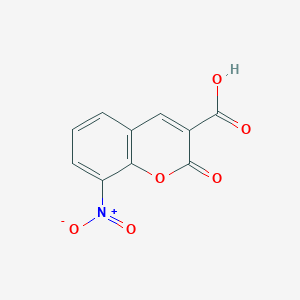
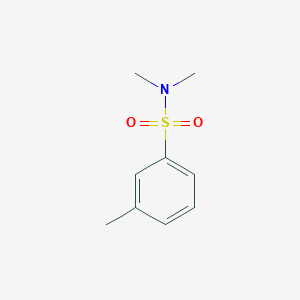
![Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester](/img/structure/B3057534.png)

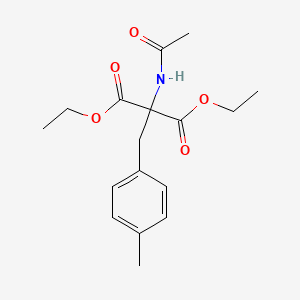
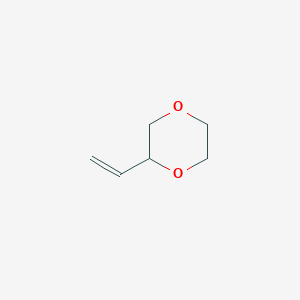
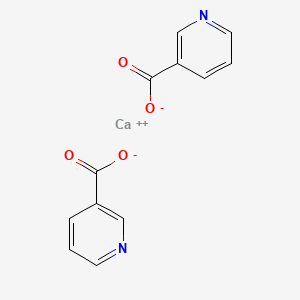
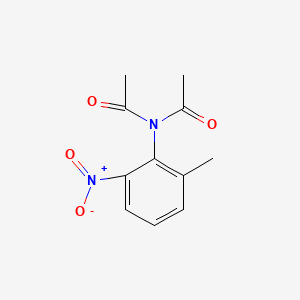
![Tris[2-(2-pyridyl)ethyl]amine](/img/structure/B3057544.png)

